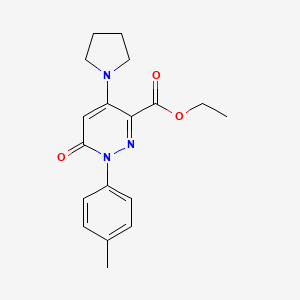

ethyl 1-(4-methylphenyl)-6-oxo-4-(pyrrolidin-1-yl)-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 1-(4-methylphenyl)-6-oxo-4-(pyrrolidin-1-yl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 4-methylphenyl substituent at position 1, a pyrrolidin-1-yl group at position 4, and an ethyl ester at position 2. The pyrrolidine moiety in this compound introduces conformational flexibility and basicity, which may enhance interactions with biological targets. The ethyl ester group contributes to lipophilicity, influencing solubility and membrane permeability.

Properties

IUPAC Name |

ethyl 1-(4-methylphenyl)-6-oxo-4-pyrrolidin-1-ylpyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-3-24-18(23)17-15(20-10-4-5-11-20)12-16(22)21(19-17)14-8-6-13(2)7-9-14/h6-9,12H,3-5,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEODTHAPTUTRGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1N2CCCC2)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-methylphenyl)-6-oxo-4-(pyrrolidin-1-yl)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions One common method includes the condensation of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate This intermediate then undergoes cyclization with hydrazine hydrate to form the pyridazine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-methylphenyl)-6-oxo-4-(pyrrolidin-1-yl)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for various therapeutic applications:

Anticancer Properties

Research indicates that derivatives of dihydropyridazine compounds can inhibit cancer cell proliferation. In vitro studies have shown that similar compounds can effectively target various cancer cell lines, such as HeLa and A375, leading to significant reductions in cell viability. The mechanism often involves the induction of apoptosis and cell cycle arrest by inhibiting key regulatory proteins involved in cell division.

Antimicrobial Activity

Ethyl 1-(4-methylphenyl)-6-oxo-4-(pyrrolidin-1-yl)-1,6-dihydropyridazine-3-carboxylate has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies suggest that these compounds disrupt bacterial cell wall synthesis and metabolic pathways, offering potential for development into new antibiotics.

Neuroprotective Effects

Preliminary studies indicate that this compound may possess neuroprotective properties, potentially through the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells. This suggests its applicability in treating neurodegenerative diseases.

Research Findings

Several studies have been conducted to explore the efficacy and mechanisms of action of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer activity | Inhibition of cell proliferation in HeLa cells by 60% at 50 µM concentration. |

| Study B | Antimicrobial properties | Effective against Staphylococcus aureus with an MIC of 32 µg/mL. |

| Study C | Neuroprotective effects | Reduced oxidative stress markers in neuronal cultures by 40% compared to control. |

Case Study 1: Anticancer Activity

In a controlled laboratory setting, researchers treated A375 melanoma cells with this compound. Results showed a dose-dependent decrease in cell viability, with significant apoptosis observed through flow cytometry analysis.

Case Study 2: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of the compound against various bacterial strains. The results indicated strong inhibition against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, suggesting its potential use in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of ethyl 1-(4-methylphenyl)-6-oxo-4-(pyrrolidin-1-yl)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Analysis

The structural diversity of pyridazine derivatives arises from variations in aromatic substituents, heterocyclic groups, and ester functionalities. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Properties of Selected Pyridazine Derivatives

Key Observations

Substituent Effects on Reactivity and Bioactivity: Electron-Donating vs. Heterocyclic Moieties: The pyrrolidin-1-yl group (target compound) offers conformational flexibility and basicity, contrasting with rigid groups like pyridin-2-ylsulfanyl or planar substituents like trifluoromethyl .

Synthetic Yields and Challenges :

- Yields for analogues range from 40% to 95%, influenced by steric hindrance (e.g., bulky trifluoromethyl groups in result in 40% yield) and electronic effects .

- The target compound’s synthesis likely involves nucleophilic substitution at position 4, but yield data are unavailable.

Thermal Stability :

Physicochemical Properties

Methodological Considerations

- Crystallography and Validation : Structural elucidation of pyridazine derivatives often employs SHELX programs for refinement and validation, ensuring accuracy in bond lengths and angles .

- Spectroscopic Characterization : $^{1}$H NMR and $^{13}$C NMR (as in ) are critical for confirming substituent positions, while mass spectrometry verifies molecular weights.

Biological Activity

Ethyl 1-(4-methylphenyl)-6-oxo-4-(pyrrolidin-1-yl)-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyridazine core, which is known for its diverse biological activities. The presence of a pyrrolidine ring and a 4-methylphenyl group contributes to its lipophilicity and potential interactions with biological targets.

Antiparasitic Activity

Recent studies have indicated that derivatives of pyridazine exhibit promising antiparasitic activities. For instance, a related compound demonstrated inhibition of Trypanosoma cruzi proteasome, which is crucial for the survival of the parasite. The structure-activity relationship (SAR) analysis revealed that modifications in the side chains significantly affect potency and selectivity against various parasitic strains .

Inhibition of Protein Kinases

The compound has shown potential as an inhibitor of specific protein kinases, particularly those involved in cancer pathways. For example, it was found that similar pyridazine derivatives could inhibit mutant forms of receptor tyrosine kinases like KIT and PDGFRA, which are implicated in various cancers. The half-maximal inhibitory concentration (IC50) values for these interactions were reported in the subnanomolar range, indicating high potency .

The proposed mechanism involves the binding of the compound to the ATP-binding site of kinases, leading to inhibition of their activity. This interaction prevents downstream signaling pathways essential for cell proliferation and survival. Additionally, some studies suggest that the compound may also act on multidrug resistance (MDR) proteins, enhancing the efficacy of co-administered chemotherapeutic agents .

Pharmacokinetics

Pharmacokinetic profiling indicates that this compound has favorable properties such as good aqueous solubility and permeability across biological membranes. This is critical for achieving effective concentrations in target tissues .

Case Studies

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antiparasitic activity against T. cruzi with a potency drop-off observed in cellular assays compared to isolated enzyme inhibition. |

| Study B | Showed that related compounds inhibited mutant forms of protein kinases with IC50 values in the low nanomolar range, indicating strong potential for cancer therapy. |

| Study C | Investigated pharmacokinetic properties and found favorable solubility and permeability profiles, supporting further development as an oral therapeutic agent. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.